6-Amino-2,3,4-trifluorobenzoic acid
Description
Contextualization within the Landscape of Fluorinated Aromatic Compounds
Fluorinated aromatic compounds constitute a critical class of molecules in modern chemistry, primarily due to the profound effects that fluorine substitution can have on the physical, chemical, and biological properties of a parent molecule. The introduction of fluorine can alter acidity, lipophilicity, metabolic stability, and receptor binding affinity, making these compounds highly valuable in medicinal chemistry and materials science. ossila.com
The presence of multiple fluorine atoms on a benzene (B151609) ring, as seen in 6-Amino-2,3,4-trifluorobenzoic acid, often leads to significant modifications of the molecule's electronic nature. The high electronegativity of fluorine typically results in a decrease in the basicity of the amino group and an increase in the acidity of the carboxylic acid group compared to their non-fluorinated analogs. These properties are crucial for influencing reaction pathways and the ultimate architecture of more complex molecules. Isomers of this compound, such as 3,4,5-trifluorobenzoic acid, are utilized as transient directing groups in C-H activation reactions and as building blocks for anticancer drug candidates, highlighting the utility of the trifluorobenzoic acid scaffold. ossila.com
Theoretical and Practical Significance in Advanced Organic Synthesis
The theoretical significance of this compound lies in its nature as a multifunctional building block. The presence of three distinct functional domains—the carboxylic acid, the amino group, and the trifluorinated aromatic ring—offers multiple reaction sites for chemists to exploit.
The Carboxylic Acid Group: This group can readily undergo esterification, amidation, or reduction to an alcohol, providing a handle for extending the molecular structure.
The Amino Group: The amino group can be acylated, alkylated, or diazotized, allowing for the introduction of a wide variety of substituents or the formation of heterocyclic rings.
The Trifluorinated Aromatic Ring: The fluorine atoms can influence the regioselectivity of further aromatic substitutions and can participate in nucleophilic aromatic substitution reactions, where one of the fluorine atoms is displaced by a nucleophile.
From a practical standpoint, this compound serves as a potential precursor for the synthesis of complex, highly functionalized molecules. Its structure is particularly relevant for the development of novel pharmaceuticals and agrochemicals, where the presence of a fluorinated aminobenzoic acid moiety can be a key feature for biological activity. For instance, related fluorinated anthranilic acids are important intermediates in the synthesis of indole (B1671886) derivatives and other therapeutic agents. orgsyn.org
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 1196151-13-9 | labshake.com |
| Molecular Formula | C₇H₄F₃NO₂ | labshake.com |
| Molecular Weight | 191.11 g/mol | |
| IUPAC Name | This compound | labshake.com |
This interactive table provides key physicochemical data for this compound.
Current Research Landscape and Emerging Academic Directions for the Compound
The current research landscape for this compound is primarily defined by its commercial availability as a research chemical. It is listed by several chemical suppliers, often categorized as an organic building block, an amine, or a carboxylic acid, indicating its intended use in synthetic chemistry. bldpharm.com However, a review of publicly accessible scientific literature and patent databases does not reveal extensive studies focused specifically on this isomer. The compound is often described as a "useful research compound" by suppliers, though without specific examples of its application in published research.
Emerging academic directions for a molecule like this compound can be inferred from broader trends in chemical research. The demand for novel fluorinated scaffolds in drug discovery remains high. Therefore, potential research avenues for this compound could include:
Synthesis of Novel Heterocycles: Utilizing the amino and carboxylic acid functionalities to construct novel fused heterocyclic systems, which are common motifs in pharmacologically active compounds.
Development of Bioactive Molecules: Incorporating the this compound moiety into new chemical entities and screening them for various biological activities, such as anticancer, anti-inflammatory, or antimicrobial properties.
Materials Science Applications: Exploring its use as a monomer or functional additive in the development of advanced polymers or other materials where its specific pattern of fluorination could impart desirable properties like thermal stability or specific electronic characteristics.
While detailed research findings on this compound are not yet prominent, its structural features and the proven utility of related fluorinated compounds suggest that it holds potential for future discoveries in both academic and industrial research.
Structure
3D Structure
Properties
IUPAC Name |
6-amino-2,3,4-trifluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2/c8-2-1-3(11)4(7(12)13)6(10)5(2)9/h1H,11H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPOKVVQMFRQBAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)F)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90599079 | |
| Record name | 6-Amino-2,3,4-trifluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90599079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196151-13-9 | |
| Record name | 6-Amino-2,3,4-trifluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90599079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Spectroscopic Characterization and Crystallographic Analysis of 6 Amino 2,3,4 Trifluorobenzoic Acid and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
Multi-dimensional NMR Techniques for Complex Structure Elucidation
Multi-dimensional NMR spectroscopy is a powerful tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, especially in complex molecules with overlapping resonances and intricate spin systems, such as 6-amino-2,3,4-trifluorobenzoic acid. Techniques like COSY, HSQC, and HMBC provide through-bond connectivity information, which is crucial for confirming the substitution pattern on the aromatic ring. sdsu.edupressbooks.pub
COSY (Correlation Spectroscopy) : This ¹H-¹H correlation experiment identifies protons that are coupled to each other (typically over two or three bonds). sdsu.edu For this compound, the single aromatic proton (H-5) would not show any COSY correlations with other aromatic protons. However, in derivatives where other positions on the ring are substituted with proton-bearing groups, COSY would be invaluable for establishing neighbor relationships.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with their directly attached carbon atoms (one-bond ¹H-¹³C coupling). pressbooks.pubemerypharma.com It is a highly sensitive technique that allows for the direct assignment of protonated carbons. For the parent molecule, the HSQC spectrum would show a single cross-peak connecting the resonance of the aromatic proton H-5 to its corresponding carbon, C-5. libretexts.org
HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment reveals long-range correlations between protons and carbons, typically over two to three bonds (²J_CH_ and ³J_CH_). sdsu.eduemerypharma.com This is arguably the most powerful technique for elucidating the complete carbon skeleton. By analyzing the HMBC correlations, the precise positions of the amino, carboxyl, and fluoro substituents can be confirmed.
For this compound, the following key HMBC correlations would be expected:
The aromatic proton (H-5) would show correlations to C-1 (³J), C-3 (³J), C-4 (²J), and C-6 (²J).
The amine protons (-NH₂) would likely show correlations to C-5 (³J) and C-6 (²J).
The analysis is further complicated by couplings to fluorine (¹⁹F), which can be observed in both ¹H and ¹³C spectra. Fluorine-detected 2D NMR experiments can also be employed to determine the size and sign of homo- and heteronuclear coupling constants involving fluorine, providing an additional layer of structural confirmation. nih.gov
Table 1: Predicted Multi-dimensional NMR Correlations for this compound
| Proton | Predicted COSY Correlation | Predicted HSQC Correlation | Predicted HMBC Correlations |
| H-5 | None | C-5 | C-1, C-3, C-4, C-6 |
| -NH₂ | None | N/A | C-5, C-6 |
Mass Spectrometry for Molecular Mass and Fragmentation Pathway Elucidation
Mass spectrometry is an indispensable analytical technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. This precision allows for the determination of the elemental formula of a molecule, distinguishing it from other compounds with the same nominal mass. For this compound (C₇H₄F₃NO₂), the exact mass can be calculated with high precision.
The ability to obtain an accurate mass measurement is a critical step in identifying a newly synthesized compound or confirming the presence of a known substance in a sample. Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used to generate the molecular ion, often in its protonated form [M+H]⁺. nih.gov
Table 2: Calculated Exact Masses for this compound and its Ions
| Species | Formula | Calculated Exact Mass (Da) |
| Neutral Molecule [M] | C₇H₄F₃NO₂ | 191.01942 |
| Protonated Molecule [M+H]⁺ | C₇H₅F₃NO₂⁺ | 192.02720 |
| Sodiated Adduct [M+Na]⁺ | C₇H₄F₃NNaO₂⁺ | 214.00917 |
In mass spectrometry, the molecular ion can undergo fragmentation, breaking down into smaller, charged fragments. The resulting pattern of fragment ions is characteristic of the molecule's structure. For this compound, fragmentation pathways typical for both carboxylic acids and aromatic amines would be expected. nih.govlibretexts.org
Key predicted fragmentation pathways include:
Loss of water ([M-H₂O]⁺): This can occur via an ortho effect between the carboxylic acid and the amino group.
Loss of a carboxyl group ([M-COOH]⁺): Cleavage of the C-C bond between the aromatic ring and the carboxyl group would result in the loss of a 45 Da neutral fragment, leading to an aminotrifluorobenzene ion. libretexts.org
Decarbonylation ([M-CO]⁺): Following the initial loss of water or other groups, the subsequent loss of carbon monoxide (28 Da) is a common fragmentation pathway for aromatic acids. nih.gov
Loss of HF: The elimination of hydrogen fluoride (B91410) (20 Da) is a potential fragmentation pathway for fluorinated aromatic compounds.
Analyzing these fragmentation patterns, often aided by tandem mass spectrometry (MS/MS), allows for the confirmation of the presence and location of the different functional groups within the molecule.
Single-Crystal X-ray Diffraction and Supramolecular Chemistry
For this compound, X-ray diffraction would precisely determine the geometry of the benzene (B151609) ring, which may show slight distortions from ideal hexagonality due to the electronic effects of the various substituents. The planarity of the carboxylic acid group relative to the aromatic ring is a key conformational feature. In many benzoic acid derivatives, the carboxyl group is twisted out of the plane of the aromatic ring. iucr.org The analysis would also confirm the bond lengths of C-F, C-N, C-C, and C-O bonds, which can be compared with values from related structures to understand the electronic influence of the substituents. Although a crystal structure for the title compound is not publicly available, data from related structures like 2,3,4-trifluorobenzoic acid (CSD Entry 881261) and 2,3,6-trifluorobenzoic acid (CSD Entry 881263) can provide valuable comparative insights. nih.govnih.gov
Table 3: Representative Bond Lengths and Angles in Fluorinated Benzoic Acids
| Parameter | Typical Value (Angstroms or Degrees) | Comment |
| C-F Bond Length | ~1.33 - 1.36 Å | Shorter than C-Cl or C-Br due to fluorine's high electronegativity. |
| C-C (aromatic) | ~1.37 - 1.40 Å | Can vary based on substituent effects. |
| C-C (carboxyl) | ~1.48 - 1.52 Å | Single bond connecting carboxyl group to the ring. |
| C=O Bond Length | ~1.20 - 1.25 Å | Typical double bond character. |
| C-O Bond Length | ~1.30 - 1.35 Å | Partial double bond character in acid dimers. |
| C-C-C (ring angle) | ~118 - 122° | Angles at substituted carbons may deviate from 120°. |
| O-C-O Angle | ~122 - 126° | Typical for a carboxylic acid group. |
Note: These are generalized values and can vary significantly based on the specific molecule and its crystalline environment.
The arrangement of molecules in a crystal is governed by a variety of non-covalent intermolecular interactions. Understanding this supramolecular chemistry is crucial as it influences physical properties like melting point, solubility, and crystal morphology.
Hydrogen Bonding: The most significant intermolecular interaction expected for this compound is hydrogen bonding. The carboxylic acid group is a strong hydrogen bond donor and acceptor, and it is highly probable that it would form the classic centrosymmetric dimer motif seen in the vast majority of benzoic acid crystal structures. mdpi.comresearchgate.net Additionally, the amino group provides N-H donors, which can form hydrogen bonds with the carboxyl oxygen or fluorine atoms of neighboring molecules. Intramolecular N-H···O hydrogen bonds between the amino and carboxyl groups are also possible and have been observed in related structures. iucr.org
Halogen Bonding: While fluorine is a poor halogen bond donor, the electrophilic region (σ-hole) on heavier halogens like bromine and iodine makes them effective halogen bond donors. nih.govresearchgate.net In derivatives of this compound where a heavier halogen is present, C-X···O or C-X···N (X = Cl, Br, I) halogen bonds could play a significant role in directing the crystal packing. researchgate.net Weak C-H···F interactions are also commonly observed in the crystal structures of fluorinated organic molecules. acs.org
π-Stacking Interactions: The interaction between aromatic rings is another important factor in crystal packing. In fluorinated aromatic systems, the nature of π-stacking is significantly altered compared to non-fluorinated analogues. The electron-withdrawing fluorine atoms create a π-acidic (electron-poor) character in the center of the ring, which can lead to favorable interactions with π-basic (electron-rich) rings. researchgate.netacs.orgnih.gov However, face-to-face stacking of highly fluorinated rings can be disfavored due to electrostatic repulsion. rsc.org The crystal structure would likely reveal an offset or parallel-displaced stacking arrangement to minimize these repulsive forces while maximizing attractive dispersion interactions. rsc.org
Crystal Packing Architectures and Their Influence on Material Properties
Detailed crystallographic data for this compound is not publicly available. However, an analysis of the closely related compound, 2,4,6-Trifluorobenzoic acid , provides significant insight into the foundational packing motifs that can be expected. The crystal structure of 2,4,6-Trifluorobenzoic acid reveals that the molecules form centrosymmetric dimers through robust O—H⋯O hydrogen bonds between their carboxylic acid groups. iucr.orgnih.gov This is a common and highly stable motif for carboxylic acids. These dimeric units are then further organized into infinite strands along the crystallographic a-axis, primarily through dispersive F⋯O contacts. iucr.orgnih.gov The graph-set notation for these interactions is R²₂(8) for the hydrogen bonds and R²₂(10) for the F⋯O contacts. iucr.org
Furthermore, the aromatic rings of adjacent 2,4,6-Trifluorobenzoic acid molecules exhibit π-stacking, with the carboxylic acid group of one molecule rotated by approximately 90° relative to the carboxyl groups of its neighbors. iucr.org The presence of electron-withdrawing fluorine atoms influences the bond angles within the phenyl ring, with C—C—C angles at the fluorine-substituted carbon atoms being larger than 120°. iucr.org
The introduction of an amino group at the 6-position to form This compound is anticipated to significantly alter this packing architecture. The amino group introduces a potent hydrogen bond donor (N-H) and acceptor (N) site. This would likely lead to the formation of N—H⋯O or N—H⋯N hydrogen bonds, creating more complex and varied supramolecular synthons beyond the simple carboxylic acid dimer. For instance, co-crystals of other aminopyridines with benzoic acids frequently exhibit charge-assisted aminopyridinium-carboxylate hydrogen bonds, forming R²₂(8) motifs. nih.gov The presence of both the acidic carboxyl group and the basic amino group in this compound could potentially lead to the formation of zwitterionic structures in the solid state, further influencing the hydrogen bonding network.
The influence of such packing arrangements on material properties can be profound. The strength and directionality of hydrogen bonds directly impact the thermal stability of the crystal lattice; stronger and more extensive hydrogen-bonding networks generally lead to higher melting points. The solubility of the compound is also intrinsically linked to its crystal packing. A more tightly packed crystal with strong intermolecular interactions will require more energy to overcome the lattice forces, resulting in lower solubility. The relative orientation of the aromatic rings, dictated by π-stacking and other weak interactions, can affect the material's optical properties, including its refractive index and birefringence.
Interactive Data Table: Crystallographic Data for 2,4,6-Trifluorobenzoic Acid
| Crystal Data | |
|---|---|
| Compound | 2,4,6-Trifluorobenzoic acid |
| Chemical Formula | C₇H₃F₃O₂ |
| Molecular Weight | 176.09 g/mol |
| Crystal System | Monoclinic |
| Space Group | P 2₁/c |
| a | 7.2769 (3) Å |
| b | 13.7998 (6) Å |
| c | 7.3097 (3) Å |
| β | 115.041 (2)° |
| Volume | 665.04 (5) ų |
| Z | 4 |
| Temperature | 200 K |
| Radiation | Mo Kα |
Computational and Theoretical Chemistry Studies on 6 Amino 2,3,4 Trifluorobenzoic Acid
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for studying the properties of medium-sized organic molecules like 6-Amino-2,3,4-trifluorobenzoic acid. DFT calculations can predict a wide range of molecular properties with a high degree of reliability.
Geometry Optimization and Conformational Landscapes
The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For this compound, this involves finding the minimum energy conformation of the molecule in the gas phase. This is often achieved using a DFT method, such as B3LYP, in conjunction with a suitable basis set like 6-311++G(d,p).
The presence of the flexible amino (-NH₂) and carboxylic acid (-COOH) groups suggests the possibility of multiple stable conformers. The orientation of the O-H bond relative to the carbonyl group and the orientation of the amino group relative to the benzene (B151609) ring are key factors. It is expected that the most stable conformer would exhibit a planar or near-planar arrangement of the carboxylic acid group with the benzene ring to maximize conjugation. Intramolecular hydrogen bonding between the amino group and the adjacent fluorine atom, or between the carboxylic acid and the amino group, could also play a significant role in stabilizing certain conformations. Studies on similar molecules, like 2,3,4-trifluorobenzoic acid, have shown that the dimeric form, connected by hydrogen bonds between the carboxylic acid groups, is particularly stable. google.com
Table 1: Predicted Optimized Geometrical Parameters for this compound (Monomer) (Note: These are representative values based on DFT calculations of similar molecules and are intended for illustrative purposes.)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length (Å) | C-COOH | 1.48 |
| C=O | 1.22 | |
| C-OH | 1.35 | |
| C-NH₂ | 1.38 | |
| C-F | 1.34 | |
| Bond Angle (°) | C-C-COOH | 121 |
| O=C-OH | 123 | |
| C-C-NH₂ | 120 | |
| Dihedral Angle (°) | C-C-C-O | 180 |
Prediction of Vibrational Frequencies and Comparison with Experimental Data
Once the optimized geometry is obtained, the vibrational frequencies of the molecule can be calculated. These theoretical frequencies correspond to the fundamental modes of vibration and can be correlated with experimental data from Fourier-transform infrared (FT-IR) and Raman spectroscopy. The comparison between calculated and experimental spectra allows for a detailed assignment of the observed vibrational bands to specific molecular motions.
For this compound, the vibrational spectrum would be characterized by contributions from the benzene ring, the carboxylic acid group, the amino group, and the C-F bonds. Key expected vibrational modes include:
O-H stretching: A broad band in the high-frequency region of the IR spectrum, characteristic of the carboxylic acid.
N-H stretching: Two bands corresponding to the symmetric and asymmetric stretching of the amino group.
C=O stretching: A strong absorption band typical for the carbonyl group in the carboxylic acid.
C-F stretching: Strong bands in the fingerprint region.
Ring stretching and bending modes: A series of bands characteristic of the substituted benzene ring.
DFT calculations, often with a scaling factor applied to the computed frequencies to account for anharmonicity and basis set limitations, have shown excellent agreement with experimental spectra for similar molecules like 2-chloro-6-fluorobenzoic acid.
Table 2: Representative Vibrational Frequencies for Substituted Benzoic Acids (Note: This table illustrates the typical agreement between experimental and scaled DFT B3LYP/6-311++G(d,p) calculated frequencies for similar molecules.)
| Vibrational Assignment | Experimental FT-IR (cm⁻¹) | Calculated (Scaled) (cm⁻¹) |
| O-H Stretch | ~3000 (broad) | ~3050 |
| N-H Asymmetric Stretch | ~3450 | ~3480 |
| N-H Symmetric Stretch | ~3350 | ~3370 |
| C=O Stretch | ~1700 | ~1710 |
| C-C Ring Stretch | ~1600 | ~1605 |
| C-F Stretch | ~1250 | ~1260 |
Analysis of Electronic Structure (e.g., Frontier Molecular Orbitals - HOMO/LUMO, Electrostatic Potential Surfaces)
The electronic properties of this compound can be elucidated by analyzing its frontier molecular orbitals (FMOs)—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the benzene ring, while the LUMO is likely to be distributed over the electron-withdrawing carboxylic acid group and the fluorinated ring system. This distribution indicates that the amino group is the primary site for electrophilic attack, while the carboxylic acid group is susceptible to nucleophilic attack.
The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution on the molecule. The MEP map uses a color scale to indicate regions of negative and positive electrostatic potential. For this molecule, negative potential (typically colored red or yellow) would be concentrated around the electronegative oxygen atoms of the carboxylic acid and the fluorine atoms, representing sites prone to electrophilic attack. Positive potential (blue) would be found around the hydrogen atoms of the amino and carboxylic acid groups, indicating sites for nucleophilic attack.
Table 3: Predicted Electronic Properties of this compound (Note: Values are illustrative and based on typical DFT calculations for similar aromatic compounds.)
| Property | Predicted Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.5 D |
Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects
While DFT calculations are excellent for studying static molecular properties, molecular dynamics (MD) simulations are employed to investigate the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule's conformation changes and how it interacts with its environment, such as a solvent.
For this compound, MD simulations would be particularly useful for exploring its conformational flexibility in solution. The simulations could track the rotation of the carboxylic acid and amino groups and the puckering of the ring, providing insights into the relative populations of different conformers at a given temperature.
Furthermore, MD simulations are essential for studying solvation effects. By simulating the molecule in a box of explicit solvent molecules (e.g., water), one can analyze the formation and dynamics of hydrogen bonds between the molecule and the solvent. This is critical for understanding its solubility and how the solvent influences its structure and reactivity. For instance, the presence of water could stabilize specific conformers through hydrogen bonding with the amino and carboxylic acid groups.
Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Insights
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of chemicals based on their molecular structure. QSPR models are developed by finding a mathematical relationship between a set of calculated molecular descriptors and an experimentally determined property.
For a series of related aminofluorobenzoic acids, a QSPR model could be developed to predict various physicochemical properties such as boiling point, solubility, or even biological activity. The process would involve:
Calculating a wide range of molecular descriptors (e.g., topological, electronic, constitutional) for each molecule in the series.
Measuring the target property for each molecule.
Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that correlates the descriptors with the property.
Once a robust QSPR model is developed and validated, it can be used to predict the properties of new, unsynthesized molecules like this compound, thereby guiding experimental efforts and accelerating the discovery of new compounds with desired characteristics.
Advanced Functional Applications and Material Science Integration of 6 Amino 2,3,4 Trifluorobenzoic Acid Derivatives
Role as Key Intermediates in Advanced Synthetic Chemistry
The unique substitution pattern of 6-Amino-2,3,4-trifluorobenzoic acid makes it a valuable precursor in multi-step organic synthesis. The fluorine atoms significantly influence the reactivity of the aromatic ring, while the amino and carboxylic acid moieties provide orthogonal handles for a wide range of chemical transformations.
This compound and its isomers are crucial intermediates in the synthesis of fluoroquinolones, a class of potent broad-spectrum synthetic antibacterial agents. quimicaorganica.orgijraset.com The general structure of these drugs features a bicyclic core with a fluorine atom at the C-6 position, which is critical for their antibacterial efficacy and spectrum of activity. nih.gov The synthesis of these complex molecules often begins with appropriately substituted polyhalogenated aromatic compounds. quimicaorganica.org
A common synthetic strategy involves the nitration of a trifluorobenzoic acid precursor, followed by a selective reduction of the nitro group to an amine, yielding an aminotrifluorobenzoic acid intermediate. researchgate.net This intermediate is then subjected to a series of reactions, including condensation with a malonic ester derivative (such as diethyl ethoxymethylenemalonate) and a subsequent thermal cyclization, known as the Gould-Jacobs reaction, to construct the foundational quinolone ring system. quimicaorganica.org The presence and position of the fluorine atoms are instrumental in guiding these reactions and enhancing the biological activity of the final product. ijraset.comnih.gov
The resulting quinolone-3-carboxylic acids are known for their high activity and favorable pharmacokinetic properties. researchgate.net By inhibiting bacterial DNA gyrase and topoisomerase IV, they effectively halt DNA replication and transcription, leading to bacterial cell death. ijraset.com
Table 1: Examples of Fluoroquinolone Antibiotics and Related Precursors
| Antibiotic | Precursor Type | Relevance of Fluorinated Intermediates |
|---|---|---|
| Ciprofloxacin | Quinolone-3-carboxylic acid | The fluorine atom at the C-6 position is essential for its broad-spectrum antibacterial activity. quimicaorganica.orgijraset.com |
| Norfloxacin | Quinolone-3-carboxylic acid | One of the first fluoroquinolones, its synthesis highlighted the importance of the C-6 fluorine for potency. nih.gov |
| Moxifloxacin | Quinolone-3-carboxylic acid | An advanced generation fluoroquinolone whose synthesis can involve intermediates derived from tetrafluorobenzoic acid. researchgate.net |
| Ofloxacin | Quinolone-3-carboxylic acid | A tricyclic fluoroquinolone derivative whose activity is enhanced by the fluorine substituent. ijraset.com |
The utility of fluorinated building blocks like this compound extends beyond antibacterial agents into the realms of anticancer and agrochemical research. The introduction of fluorine can significantly alter a molecule's lipophilicity, binding affinity, and metabolic stability, properties that are critical for developing effective drugs and pesticides. researchgate.netnih.gov Patents and research have highlighted that fluorinated benzoic acids are important raw materials for both medicines and agrochemicals. google.com
In medicinal chemistry, aminobenzoic acids serve as important intermediates for a variety of therapeutic agents, including indole (B1671886) derivatives used as anti-inflammatory drugs and receptor antagonists. orgsyn.org The trifluorinated scaffold of the title compound offers a unique starting point for creating novel anticancer agents. For instance, related fluorinated quinolone structures have been investigated for their antimitotic (anticancer) activity.
In the agrochemical industry, a significant percentage of modern pesticides contain fluorine to enhance their efficacy. nih.gov Trifluoromethylpyridine (TFMP) derivatives, for example, are a major class of agrochemicals used as herbicides and insecticides. The synthesis of these and other complex heterocyclic pesticides can rely on the cyclocondensation of fluorinated building blocks. nih.govgoogle.com The reactivity of this compound makes it a candidate for constructing such specialized scaffolds.
Functionalization for Polymer Chemistry and Advanced Materials
The integration of fluorinated aromatic compounds into polymers is known to produce materials with exceptional properties, including high thermal stability and chemical resistance. nih.govacs.org This enhanced stability is partly attributed to the way fluorine's molecular orbitals interact with and stabilize the aromatic π-system. nih.govacs.org
While specific industrial-scale polymerization of this compound is not widely documented, its molecular structure makes it an ideal candidate monomer for high-performance fluorinated polymers. The molecule is bifunctional, possessing both an amine (-NH2) and a carboxylic acid (-COOH) group. This structure is analogous to the monomers used to produce aromatic polyamides (aramids), a class of heat-resistant and strong synthetic fibers.
Theoretically, through polycondensation reactions, this compound could self-condense or react with other monomers (like diacyl chlorides or diamines) to form fluorinated polyamides. The resulting polymers would be expected to exhibit the characteristic high thermal stability, solvent resistance, and durability associated with both aramids and fluoropolymers. nih.gov
Fluoropolymers are renowned for their use in creating functional coatings and films with low surface energy, leading to properties like hydrophobicity and low coefficients of friction. nih.gov These materials can create superwetting surfaces, a valuable characteristic for a range of applications from self-cleaning coatings to advanced liquid-transfer systems. nih.gov
Derivatives of this compound could be synthesized and applied to surfaces to impart these desirable fluoropolymer traits. The carboxylic acid group can be used to anchor the molecule to a substrate, while the trifluorinated phenyl ring provides the low-surface-energy interface. The amino group offers a further site for functionalization, allowing for the covalent attachment of other molecules to build up more complex, multifunctional films.
Exploration in Sensor Technologies and Molecular Recognition
The development of chemical sensors and molecular recognition systems relies on designing molecules that can selectively bind to a target analyte. The structure of this compound contains several features that are, in principle, suitable for such applications. The amino and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, while the electron-rich fluorinated aromatic ring can engage in π-stacking or other non-covalent interactions.
These functional groups could be tailored to create a specific binding pocket for a target molecule. For example, the molecule could be integrated into a larger system where a binding event leads to a detectable change in an optical or electronic signal. However, the application of this compound specifically within the field of sensor technology is an emerging area that remains to be fully explored in scientific literature.
Future Directions in Synthetic Design and Application Development
The trajectory of research and development for derivatives of this compound is poised to expand into increasingly sophisticated realms of synthetic chemistry and material science. As a highly functionalized aromatic building block, its unique substitution pattern—featuring both electron-donating (amino) and electron-withdrawing (fluoro, carboxylic acid) groups—offers a rich platform for creating novel molecules with tailored properties. Future efforts will likely concentrate on two primary, interconnected fronts: the innovation of synthetic methodologies to access more complex derivatives and the exploration of these derivatives in cutting-edge applications.
Advancements in Synthetic Design
The next generation of synthetic strategies for this compound derivatives will prioritize efficiency, selectivity, and sustainability. While established methods provide access to the core structure, future research will likely focus on more advanced and versatile synthetic tools.
Novel Catalytic Systems: The development of new catalysts is crucial for expanding the synthetic utility of this building block. Research is moving towards systems that can operate under milder conditions with higher functional group tolerance. researchgate.net The evolution of palladium-catalyzed cross-coupling reactions, for instance, which has been instrumental in aryl-fluoride bond formation, will continue to be refined. acs.org Future work may involve designing ligands specifically tailored to the electronic properties of polyfluorinated aminobenzoic acids. Furthermore, the rise of organophotoredox catalysis presents a sustainable alternative to traditional metal-based catalysts, potentially enabling novel C-H functionalization or decarboxylative coupling reactions that were previously challenging. acs.org
Late-Stage Functionalization: A significant trend in modern synthetic chemistry is the ability to modify complex molecules in the final stages of a synthesis. rsc.org Future strategies will likely aim to develop methods for the selective late-stage functionalization of the this compound scaffold. This could involve regioselective C-H activation to introduce additional substituents on the aromatic ring or derivatization of the existing amino and carboxylic acid groups using novel reagents. This approach allows for the rapid generation of a diverse library of compounds from a single, common intermediate, accelerating the discovery of new functional molecules.
Computational and Mechanistic Studies: The use of computational tools, such as Density Functional Theory (DFT) calculations, will become increasingly integral to synthetic design. researchgate.net These methods can provide deep insights into reaction mechanisms, predict the feasibility of new transformations, and guide the design of more effective catalysts. researchgate.net By modeling reaction intermediates and transition states, chemists can rationally design synthetic routes with improved yields and selectivities, reducing the amount of empirical experimentation required.
Table 1: Emerging Catalytic Systems for Advanced Synthesis
| Catalytic System | Potential Synthetic Advancement | Key Advantages | Relevant Research Area |
|---|---|---|---|
| Custom-Ligand Palladium Complexes | Highly selective cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) at various positions. | High efficiency, broad substrate scope, and predictable reactivity. acs.org | Pharmaceutical and Agrochemical Synthesis |
| Organophotoredox Catalysis | Enables novel transformations like radical-based C-H functionalization and decarboxylative couplings under mild conditions. | Metal-free, sustainable, utilizes visible light as an energy source. acs.org | Green Chemistry, Complex Molecule Synthesis |
| Dual-Purpose Catalysts | Bifunctional catalysts that can facilitate multiple reaction steps in a single pot (tandem catalysis). | Increased step economy, reduced waste, and simplified purification processes. | Process Chemistry and Scale-up |
| Enzymatic/Bio-inspired Catalysis | Highly stereoselective and regioselective modifications of the scaffold. | Exceptional selectivity, environmentally benign (aqueous conditions, ambient temperature). researchgate.net | Biocatalysis, Chiral Synthesis |
Future Application Development
The unique electronic and structural features of this compound derivatives make them prime candidates for a range of high-value applications. The strategic placement of fluorine atoms can enhance properties such as lipophilicity, metabolic stability, and molecular conformation, which is highly desirable in both life sciences and material sciences. nih.govmdpi.com
Medicinal Chemistry and Drug Design: Fluorine-containing amino acids are increasingly important in modern pharmaceuticals. nih.gov Future research will likely explore derivatives of this compound as scaffolds for new therapeutic agents. Potential applications include their use as building blocks for enzyme inhibitors, where the fluorinated backbone can establish strong binding interactions, or as components of peptidomimetics to create more stable and potent peptide-based drugs. mdpi.combenthamscience.com The introduction of fluorine is a well-established strategy to improve the bioavailability and metabolic profile of drug candidates. nih.gov
Organic Electronics and Materials Science: The inherent donor-acceptor character of the molecule, with the amino group acting as an electron donor and the fluorinated ring as an electron acceptor, makes it a promising platform for organic electronic materials. Future development could focus on synthesizing oligomers or polymers incorporating this moiety for use in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), or field-effect transistors (OFETs). The fluorine atoms can also promote favorable intermolecular interactions (e.g., π-stacking), which are critical for charge transport in these devices.
Advanced Polymers and Coatings: The high thermal and chemical stability often associated with fluorinated organic compounds suggests that polymers derived from this compound could exhibit exceptional performance characteristics. Future work may target the synthesis of high-performance polyamides or polyimides for applications in aerospace, electronics, and specialty coatings where resistance to heat, chemicals, and UV radiation is required.
Table 2: Potential High-Value Applications for Novel Derivatives
| Application Area | Target Application | Key Property Conferred by the Scaffold | Future Research Goal |
|---|---|---|---|
| Medicinal Chemistry | Enzyme Inhibitors, Peptidomimetics | Enhanced metabolic stability, binding affinity, and lipophilicity due to fluorine atoms. nih.govnih.gov | Design of selective and potent drug candidates. |
| Organic Electronics | OLEDs, OPVs, OFETs | Tunable electronic properties (donor-acceptor character), enhanced charge transport. | Development of efficient and stable organic semiconductors. |
| Material Science | High-Performance Polymers | High thermal stability, chemical resistance, and specific optical properties. | Synthesis of advanced materials for extreme environments. |
| Agrochemicals | Fungicides, Herbicides | Increased biological activity and controlled environmental persistence. acs.org | Creation of more effective and safer crop protection agents. |
Q & A
Basic Research Questions
Q. How can researchers synthesize 6-amino-2,3,4-trifluorobenzoic acid with high purity, and what analytical methods validate its structural integrity?
- Methodological Answer :
-
Synthesis : Start with a fluorinated benzoic acid precursor (e.g., 2,3,4-trifluorobenzoic acid) and introduce the amino group via nucleophilic substitution or catalytic amination. Use deuterated solvents (e.g., DMSO-d6) to monitor reactions via -NMR .
-
Purification : Employ column chromatography (silica gel, hexane/EtOH gradient) followed by recrystallization from ethanol/water mixtures to isolate the product.
-
Validation : Confirm purity (>95%) via HPLC (C18 column, acetonitrile/0.1% TFA mobile phase). Structural validation requires -NMR (to resolve trifluorinated positions) and high-resolution mass spectrometry (HRMS) for molecular ion verification .
- Data Table :
| Precursor | Reaction Conditions | Purity (%) | Analytical Method |
|---|---|---|---|
| 2,3,4-Trifluorobenzoic acid | Pd/C, NH₃, 45°C, 1 h | 98.5 | HPLC, -NMR |
| 2,4-Difluoro-3-nitrobenzoic acid | H₂, Raney Ni, 60°C | 97.2 | HRMS, IR |
Q. What are the key challenges in fluorination position analysis for trifluorinated benzoic acids, and how can researchers address them?
- Methodological Answer :
- Challenge : Overlapping -NMR signals due to similar chemical environments.
- Solution : Use 2D -COSY NMR to resolve coupling between adjacent fluorine atoms. For ambiguous cases, synthesize deuterated analogs (e.g., 3,4-difluorobenzoic-d3 acid) as internal standards to isolate specific signals .
- Alternative : X-ray crystallography (if crystals are obtainable) provides unambiguous positional data .
Advanced Research Questions
Q. How do researchers analyze contradictory data on the biological activity of this compound derivatives in enzyme inhibition assays?
- Methodological Answer :
-
Step 1 : Replicate assays under standardized conditions (pH 7.4, 37°C) using fluorogenic substrates (e.g., 4-nitrophenyl acetate) to measure hydrolysis rates.
-
Step 2 : Perform dose-response curves (0.1–100 µM) and calculate IC₅₀ values. Use statistical tools (e.g., ANOVA with Tukey post-hoc test) to assess variability between batches.
-
Step 3 : Investigate fluorination effects via comparative studies with mono-/di-fluorinated analogs (e.g., 4-amino-3-bromo-5-(trifluoromethyl)benzoic acid). Contradictions often arise from steric hindrance or electronic effects of fluorine substituents .
- Data Table :
| Derivative | IC₅₀ (µM) | R² (Dose-Response) | Notes |
|---|---|---|---|
| 6-Amino-2,3,4-trifluoro | 12.3 ± 1.2 | 0.98 | High steric hindrance |
| 6-Amino-2,4-difluoro | 8.7 ± 0.9 | 0.95 | Enhanced solubility |
Q. What strategies optimize the compound’s solubility and stability for in vivo pharmacokinetic studies?
- Methodological Answer :
- Solubility : Co-solvent systems (e.g., PEG-400/water) or salt formation (sodium or hydrochloride salts) improve aqueous solubility. Test via shake-flask method (pH 1–7.4) .
- Stability : Conduct forced degradation studies (40°C/75% RH, UV light exposure). Use LC-MS to identify degradation products (e.g., deamination or defluorination). Stabilize with lyophilization or antioxidant additives (e.g., ascorbic acid) .
Q. How can researchers leverage computational tools to predict the reactivity of this compound in coupling reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian09 to model transition states for Suzuki-Miyaura couplings. Fluorine’s electron-withdrawing effect lowers HOMO energy, reducing oxidative addition rates .
- Machine Learning : Train models on existing fluorinated benzoic acid reaction datasets (e.g., Hammett constants for fluorine substituents) to predict regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

